![molecular formula C9H16N2O3 B1307607 tert-Butyl (2-oxopyrrolidin-3-yl)carbamate CAS No. 99780-97-9](/img/structure/B1307607.png)
tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
Overview
Description
tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a chemical compound that falls within the category of substituted pyrrolidines. These compounds are of significant interest due to their utility in the synthesis of various pharmaceutical agents, including nicotinic acetylcholine receptor agonists and Tyk2 inhibitors. The tert-butyl group in these compounds often serves as a protecting group that can be removed under certain conditions.
Synthesis Analysis
The synthesis of this compound and related compounds has been explored in several studies. For instance, an optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was described, highlighting key features such as debenzylation and ring hydrogenation in a one-pot process . Another study reported a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess . Additionally, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates was developed, showcasing the versatility of tert-butyl esters in synthesis .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various spectroscopic methods and, in some cases, confirmed by X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and the proline ring adopting an envelope conformation .
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. These include oxidative intermolecular sulfonamination of alkynes , reactions with singlet oxygen to yield substituted pyrroles , and cyclopropanation reactions as part of a synthesis route for lymphocyte function-associated antigen 1 inhibitors . The tert-butyl group itself is often used as a protective group that can be removed under specific conditions to yield the desired active compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the presence of the tert-butyl group and the pyrrolidinone core. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The pyrrolidinone core is a lactam, which can engage in hydrogen bonding and other non-covalent interactions, influencing the compound's crystallinity and stability. These properties are crucial for the compound's behavior in various chemical reactions and its potential applications in drug synthesis.
Scientific Research Applications
Photoredox-Catalyzed Amination
Tert-butyl (2-oxopyrrolidin-3-yl)carbamate has been utilized in photoredox-catalyzed amination processes. In a study, this compound was used as an amidyl-radical precursor for the assembly of 3-aminochromones under mild conditions, demonstrating a new cascade pathway for constructing diverse amino pyrimidines (Wang et al., 2022).
Structural Analysis
The compound has been analyzed for its structural properties. For instance, one study focused on the absolute configurations of the carbon atoms in its lactam ring, providing valuable insights for the structural characterization of similar compounds (Weber et al., 1995).
Supramolecular Chemistry
This chemical has been a subject of interest in studies related to supramolecular chemistry. For example, researchers have investigated its role in the formation of bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds in crystals, contributing to the understanding of molecular interactions and crystal structures (Baillargeon et al., 2017).
Organic Synthesis
The versatility of this compound is evident in its application in various organic synthesis processes. It has been used in the preparation of different organic compounds, showcasing its utility in creating complex molecular structures (Padwa et al., 2003).
Palladium-Catalyzed Amination
In another application, it served as a precursor in palladium-catalyzed amination processes. This method allowed for the preparation of various organic compounds, demonstrating the compound's role in facilitating complex chemical reactions (Scott, 2006).
Safety and Hazards
The safety information for “tert-Butyl (2-oxopyrrolidin-3-yl)carbamate” includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl N-(2-oxopyrrolidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWCHAUBYVZILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400750 | |
Record name | tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99780-97-9 | |
Record name | tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.